DNPS-Gly-o-Bzl

Description

Specialized chemical databases (e.g., PubChem, Reaxys) or peer-reviewed journals would be required to retrieve accurate information.

Properties

CAS No. |

32943-09-2 |

|---|---|

Molecular Formula |

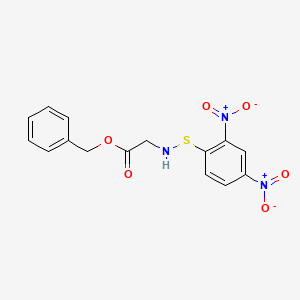

C15H13N3O6S |

Molecular Weight |

363.3 g/mol |

IUPAC Name |

benzyl 2-[(2,4-dinitrophenyl)sulfanylamino]acetate |

InChI |

InChI=1S/C15H13N3O6S/c19-15(24-10-11-4-2-1-3-5-11)9-16-25-14-7-6-12(17(20)21)8-13(14)18(22)23/h1-8,16H,9-10H2 |

InChI Key |

FECWQAFGNJYDER-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CNSC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DNPS-Gly-o-Bzl typically involves the following steps:

Formation of the Dinitrophenylsulfenyl Group: This is achieved by reacting dinitrophenyl chloride with a suitable thiol compound under basic conditions.

Attachment to Glycine: The dinitrophenylsulfenyl group is then attached to glycine through a nucleophilic substitution reaction.

Esterification with Benzyl Alcohol: The final step involves esterifying the glycine residue with benzyl alcohol in the presence of a suitable catalyst, such as a strong acid or base.

Industrial Production Methods

Industrial production of DNPS-Gly-o-Bzl follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis of Intermediates: Large quantities of dinitrophenyl chloride and thiol compounds are synthesized and stored.

Automated Reaction Systems: Automated systems are used to control the reaction conditions, ensuring consistent product quality.

Purification and Quality Control: The final product is purified using techniques such as recrystallization or chromatography, followed by rigorous quality control to ensure purity and consistency.

Chemical Reactions Analysis

Types of Reactions

DNPS-Gly-o-Bzl undergoes several types of chemical reactions, including:

Oxidation: The dinitrophenylsulfenyl group can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.

Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the benzyl ester group.

Major Products

Sulfoxides and Sulfones: Formed through oxidation reactions.

Amino Derivatives: Resulting from the reduction of nitro groups.

Substituted Esters: Produced through nucleophilic substitution reactions.

Scientific Research Applications

DNPS-Gly-o-Bzl has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a protecting group for amino acids.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of DNPS-Gly-o-Bzl involves its interaction with specific molecular targets:

Molecular Targets: The compound can interact with enzymes and proteins, modifying their activity or stability.

Pathways Involved: It can participate in redox reactions, influencing cellular oxidative stress levels and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence lacks comparative data for "DNPS-Gly-o-Bzl." For example:

A meaningful comparison would require:

- Structural analogs: e.g., benzyl-protected amino acids (e.g., Z-Gly-OBzl, Fmoc-Gly-OBzl) or sulfonamide derivatives.

- Physicochemical properties : Solubility, stability, reactivity.

- Applications : Use in peptide synthesis, drug delivery, or catalysis.

Without access to domain-specific literature, such analysis cannot be performed using the provided evidence.

Critical Limitations of the Evidence

- : Limited to 2-aminobenzamides and glycan analysis tools (e.g., GlycoBase), unrelated to DNPS-Gly-o-Bzl.

- and : Discuss model optimization and research methodology, respectively.

Recommended Next Steps

To address the query professionally, consult:

Chemical databases : PubChem, SciFinder, or Reaxys for structural and property data.

Specialized journals : Journal of Organic Chemistry or Tetrahedron Letters for synthesis protocols.

Patents : USPTO or Espacenet for industrial applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.